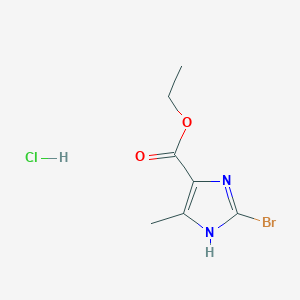

ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride

CAS No.: 1417569-43-7

Cat. No.: VC2732245

Molecular Formula: C7H10BrClN2O2

Molecular Weight: 269.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417569-43-7 |

|---|---|

| Molecular Formula | C7H10BrClN2O2 |

| Molecular Weight | 269.52 g/mol |

| IUPAC Name | ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2O2.ClH/c1-3-12-6(11)5-4(2)9-7(8)10-5;/h3H2,1-2H3,(H,9,10);1H |

| Standard InChI Key | IYYPCLCQZLRSED-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=N1)Br)C.Cl |

| Canonical SMILES | CCOC(=O)C1=C(NC(=N1)Br)C.Cl |

Introduction

Chemical Identity and Properties

Basic Identification

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride is identified through various chemical registries and nomenclature systems. The compound's definitive properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1417569-43-7 |

| Molecular Formula | C₇H₁₀BrClN₂O₂ |

| Molecular Weight | 269.52 g/mol |

| IUPAC Name | Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate hydrochloride |

| SMILES Notation | CCOC(=O)C1=C(NC(=N1)Br)C.Cl |

The compound possesses distinct structural features that define its chemical behavior. These include a bromo substituent at position 2 of the imidazole ring, which enhances its electrophilic reactivity and makes it valuable for cross-coupling reactions. Additionally, the methyl group at position 4 provides steric hindrance that influences regioselectivity in subsequent reactions, while the ethyl carboxylate ester at position 5 serves as a hydrolyzable group amenable to further functionalization .

Structural Analysis

Molecular Structure

The molecular structure of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride features an imidazole core with specific substitution patterns. The imidazole ring contains two nitrogen atoms at positions 1 and 3, with the N-1 position being protonated and associated with the hydrochloride counterion. The compound's structural diagram reveals four key substituents arranged around the imidazole core:

-

Bromine atom at C-2 position: Provides a reactive site for various transformations

-

Methyl group at C-4 position: Influences electronic properties and reactivity

-

Ethyl carboxylate ester at C-5 position: Offers opportunity for further functionalization

The compound shares structural similarities with other substituted imidazoles such as ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate (CAS: 2092287-33-5), although with different substitution patterns that affect its chemical behavior and applications .

Spectroscopic Characterization

Spectroscopic data provides critical information for identification and purity assessment of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride. While comprehensive spectroscopic data for the hydrochloride salt is limited in the literature, analyses of related compounds provide insight into its characteristic spectral features:

NMR Spectroscopy:

For related compound ethyl 2-bromo-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylate (a derivative):

-

¹H-NMR (CDCl₃) δ: 7.34 (1H, d, J=8.8 Hz), 7.20 (1H, dd, J=8.8, 2.4 Hz), 6.40 (1H, d, J=2.4 Hz), 5.60 (2H, s), 4.25 (2H, q, J=7.2 Hz), 2.56 (3H, s), 1.27 (3H, t, J=7.1 Hz)

Mass Spectrometry:

FTIR Spectroscopy:

-

C=N stretching at approximately 1610–1617 cm⁻¹

-

C-Br stretching at approximately 590 cm⁻¹

These spectroscopic characteristics serve as fingerprints for identification and structural confirmation of the compound in analytical settings and quality control processes.

Synthesis Methods

Synthetic Routes

-

Starting Materials Preparation: Synthesis begins with 4-methylimidazole, which is then subjected to a series of transformations.

-

Bromination Reaction: Introduction of the bromine atom at the C-2 position using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine, typically in acetonitrile as solvent.

-

Esterification: Formation of the ethyl ester group at the 5-position through reaction with ethyl chloroformate under basic conditions.

-

Salt Formation: Conversion to the hydrochloride salt form by treatment with hydrochloric acid to enhance stability and solubility.

Research findings indicate that careful control of reaction conditions, including temperature and stoichiometry, is essential to minimize side reactions such as over-bromination during the synthesis process.

Reaction Conditions

Documented reaction conditions for the synthesis and use of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate in subsequent transformations provide valuable insights for researchers. A representative reaction using this compound as a starting material is summarized in the following table:

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | N,N-dimethylformamide (DMF) | 20 mL typically used for gram-scale reactions |

| Base | Potassium carbonate | 2 equivalents relative to the imidazole substrate |

| Temperature | 90°C | Critical for reaction efficiency |

| Reaction Time | 3 hours | Monitored by TLC or HPLC |

| Workup | Extraction with ethyl acetate | Followed by washing with saturated aqueous sodium chloride |

| Purification | Column chromatography | To remove unreacted starting materials and byproducts |

This approach has been reported to yield derivatives such as ethyl 2-bromo-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylate with satisfactory yields (approximately 1.72 g from 2.75 g starting material) . The reaction demonstrates the utility of the compound as a building block for more complex molecular structures.

Chemical Reactivity

Substitution Reactions

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride exhibits characteristic reactivity patterns, with the bromine substituent at the C-2 position serving as a key site for various transformations. This position demonstrates enhanced electrophilicity, facilitating nucleophilic substitution reactions with a range of nucleophiles:

-

Reactions with Amines: The bromine can be displaced by primary and secondary amines to form 2-amino-substituted imidazole derivatives.

-

Reactions with Thiols: Nucleophilic substitution with thiols produces 2-thio-substituted analogs with potential applications in medicinal chemistry.

-

N-Alkylation Reactions: The NH group of the imidazole ring can participate in alkylation reactions with alkyl halides in the presence of bases like potassium carbonate .

These substitution reactions typically proceed under mild to moderate conditions, allowing for selective functionalization without affecting other reactive sites on the molecule. The presence of the hydrochloride salt can influence reaction rates and may require neutralization before certain transformations.

Reduction and Oxidation

The compound can undergo various redox transformations that modify its functional groups and generate diversified derivatives:

Reduction Reactions:

-

Debromination: The bromine can be removed through reduction with hydrogen gas and palladium catalysts to yield the corresponding dehalogenated product.

-

Ester Reduction: The ethyl carboxylate group can be reduced to hydroxymethyl or aldehyde functionalities using appropriate reducing agents.

Oxidation Reactions:

-

Methyl Group Oxidation: The methyl substituent at C-4 can be oxidized to aldehyde or carboxylic acid functionality using oxidizing agents like potassium permanganate.

-

Ring Oxidation: Under harsh oxidizing conditions, the imidazole ring may undergo oxidative degradation.

These transformations expand the utility of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride as a versatile intermediate in the synthesis of diverse molecular structures with applications in pharmaceutical and materials science.

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride serves as a valuable intermediate in pharmaceutical synthesis pathways. The compound's structural features make it particularly useful in medicinal chemistry for the following applications:

-

Antimicrobial Agent Development: The compound and its derivatives have shown promise in the development of antimicrobial agents that target specific bacterial strains, leveraging the biological activity of the imidazole scaffold.

-

Anticancer Research: Studies have indicated potential anticancer properties through the inhibition of specific enzymes involved in tumor cell proliferation.

-

Enzyme Inhibitors: The compound serves as a precursor for synthesizing enzyme inhibitors that modulate various biochemical pathways.

| Application Area | Utilization | Example Products |

|---|---|---|

| Agrochemicals | Formulation of sustainable pest control agents | Fungicides, insect growth regulators |

| Materials Science | Synthesis of specialty chemicals | Advanced polymers, coordination compounds |

| Catalysis | Development of novel catalytic systems | Organometallic complexes, chiral catalysts |

| Dye Chemistry | Production of heterocyclic dyes | Fluorescent probes, imaging agents |

Analytical Methods

Identification Techniques

Accurate identification and characterization of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride are critical for research applications and quality control. Multiple analytical techniques are employed for comprehensive analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound. Key diagnostic signals include:

-

Mass Spectrometry: Confirms molecular weight and fragmentation pattern:

-

Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands:

-

C=O stretching at approximately 1700-1730 cm⁻¹

-

Imidazole ring vibrations at 1400-1600 cm⁻¹

-

C-Br stretching at approximately 590 cm⁻¹

-

-

X-ray Crystallography: Provides definitive three-dimensional structural confirmation when single crystals are available.

These complementary analytical approaches ensure unambiguous identification and structural verification of the compound for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume